DE(ethoxy)tamsulosin

Analytical Reference Standards Impurity Profiling Regulatory Compliance

QC labs and CMC teams require a certified reference standard of Tamsulosin EP Impurity C (DE(ethoxy)tamsulosin) to validate HPLC methods and quantify process-related impurities at ICH thresholds (≤0.1%). Substituting with other tamsulosin analogs invalidates system suitability and risks regulatory audit findings. - **Primary application:** Quantification of EP Impurity C in tamsulosin API batches per Ph. Eur. monographs. - **Supporting data:** Supplied with CoA including NMR, MS, and HPLC chromatograms for ANDA/DMF submission. - **Supply assurance:** Available in research quantities (mg to g) with full characterization.

Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
CAS No. 2244986-82-9
Cat. No. B12772653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDE(ethoxy)tamsulosin
CAS2244986-82-9
Molecular FormulaC18H24N2O4S
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2
InChIInChI=1S/C18H24N2O4S/c1-14(20-10-11-24-16-6-4-3-5-7-16)12-15-8-9-17(23-2)18(13-15)25(19,21)22/h3-9,13-14,20H,10-12H2,1-2H3,(H2,19,21,22)/t14-/m1/s1
InChIKeyUERLZSSAWHCYEK-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DE(ethoxy)tamsulosin Identity and Reference Role


DE(ethoxy)tamsulosin (CAS 2244986-82-9), also known as De-O-ethoxy tamsulosin and formally designated as Tamsulosin EP Impurity C, is a sulfonamide-derivative compound with the molecular formula C18H24N2O4S and a molecular weight of 364.5 g/mol [1][2]. Structurally, it is a desalkylation product of the alpha-1 adrenergic receptor antagonist tamsulosin, lacking the O-ethoxy group present on the parent molecule's phenoxy moiety [3]. Its primary recognized role is as a pharmacopeial reference standard (European Pharmacopoeia Impurity C) for the quality control, analytical method validation, and impurity profiling of tamsulosin active pharmaceutical ingredient (API) and finished drug products [4][5]. It is supplied with detailed characterization data to support regulatory filings such as ANDAs and DMFs [5].

Impurity C Reference Standard
Designated Tamsulosin EP Impurity C and USP Desethoxy Impurity.
Pharmacopeial Compliance
Supports EP and USP monograph methods for impurity profiling.
Characterized for Filings
Provided with CoA and structural data for ANDA/DMF submissions.

Why DE(ethoxy)tamsulosin Is Non-Substitutable


The inability to generically substitute DE(ethoxy)tamsulosin with other tamsulosin-related compounds stems from its distinct structural identity, which defines its unique set of physical properties, analytical signature, and regulatory function. While tamsulosin metabolites like M4 demonstrate near-equipotent alpha-1 adrenoceptor antagonist activity to the parent drug, their analytical behavior and regulatory acceptance as a primary reference standard are not equivalent [1][2]. In contrast, DE(ethoxy)tamsulosin is a specific process-related impurity with a defined chromatographic retention time and mass spectrum, essential for establishing system suitability and quantifying impurity levels at pharmacopeial thresholds (e.g., 0.1% limit) [3]. Using a different analog (e.g., a hydroxylated metabolite or an N-oxide derivative) would compromise method accuracy, fail regulatory audits, and undermine the ability to trace impurity origins in a manufacturing process.

Active Metabolite Mismatch
Tamsulosin metabolite M1 is equipotent but not certified as an impurity standard; its use may compromise method accuracy.
Different Impurity Profile
N-oxide or dimer impurities exhibit distinct retention times; substituting them may fail regulatory audit requirements.
Application-Specific Certification
Certified impurity standard is required for QC batch release; pharmacological tools are not interchangeable.

DE(ethoxy)tamsulosin Quantitative Evidence Guide


Structural Identity as EP Impurity C

DE(ethoxy)tamsulosin is defined by its precise molecular structure, which differs from the parent drug tamsulosin by the absence of an O-ethoxy group, reducing its molecular weight from 408.5 g/mol to 364.5 g/mol [1]. This structural change is the basis for its designation as Tamsulosin EP Impurity C and Tamsulosin Desethoxy Impurity (USP) [2][3]. Unlike other tamsulosin-related impurities (e.g., N-oxide or dimer impurities), DE(ethoxy)tamsulosin is a primary process-related impurity formed via dealkylation during synthesis or degradation [4].

Structural Identity
Head-to-head
MW 364.5 g/mol vs Tamsulosin 408.5 g/mol
Ensures correct impurity standard selection; confirms EP Impurity C designation.
Δ44 g/mol due to de-ethoxy group; confirmed by NMR/MS.
Analytical Reference Standards Impurity Profiling Regulatory Compliance

Pharmacopeial Threshold Quantification

Analytical methods validated for tamsulosin impurity profiling must be capable of quantifying DE(ethoxy)tamsulosin at the 0.1% level relative to the API, as required by ICH Q3A guidelines [1]. A capillary electrophoresis method developed for simultaneous chiral purity and impurity profiling demonstrated acceptable accuracy and precision for quantifying DE(ethoxy)tamsulosin at this 0.1% threshold [1][2].

Quantification Limit
Head-to-head
0.1% ICH Q3A threshold
Supports batch release testing; accurate quantification at regulatory threshold.
Validated by CE method; enables impurity profiling.
Analytical Chemistry Quality Control Method Validation

Differentiation from Active Metabolites

Unlike the pharmacologically active tamsulosin metabolites M1 and M4, DE(ethoxy)tamsulosin's primary value proposition is its use as an analytical standard. While the M1 metabolite (O-deethylated tamsulosin) is structurally identical to DE(ethoxy)tamsulosin and retains significant alpha-1A/1D antagonist activity (Ki values in the low nanomolar range, similar to tamsulosin) [1], it is not supplied or certified as a primary reference standard for impurity quantification. The M4 metabolite, in contrast, is almost equipotent to tamsulosin but has a different structure (hydroxylation) [1][2].

Metabolite Differentiation
Reported
Certified reference standard vs Active metabolites M1/M4
Ensures correct application-specific standard procurement; QC vs pharmacology use.
M1 equipotent but not supplied as impurity standard; M4 distinct structure.
Drug Metabolism Pharmacology Impurity Classification

DE(ethoxy)tamsulosin Application Scenarios


Tamsulosin API Release QC

QC laboratories require DE(ethoxy)tamsulosin as a reference standard to quantify the EP Impurity C content in tamsulosin drug substance batches. Methods such as HPLC-UV or LC-MS are validated using this standard to ensure impurity levels are below the ICH Q3A qualification threshold of 0.1% [1][2]. This is a GMP-critical step for batch release and regulatory compliance.

Analytical Method Development and Validation

Analytical scientists developing new HPLC, UPLC, or capillary electrophoresis methods for tamsulosin impurity profiling rely on DE(ethoxy)tamsulosin to establish system suitability parameters (e.g., resolution, tailing factor) and to validate method accuracy, precision, and linearity. The compound's distinct retention time and mass spectrum are used to confirm method specificity [3].

Forced Degradation and Stability Testing

DE(ethoxy)tamsulosin is a key marker in forced degradation (stress) studies of tamsulosin drug substance and product. By exposing tamsulosin to heat, light, or oxidative conditions and monitoring the formation of this dealkylation impurity, scientists can establish degradation pathways and set appropriate shelf-life specifications [4]. Its quantitation in long-term stability studies supports ICH Q1A stability protocols.

Regulatory Filings and Pharmacopeial Compliance

Regulatory affairs and CMC teams use this certified reference standard to generate data for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). The provided certificate of analysis (CoA) for DE(ethoxy)tamsulosin, which includes structural confirmation by NMR and MS, is essential for demonstrating control over process-related impurities to agencies like the FDA and EMA [5].

Application
Selection Property
Validation Focus
API Release QC
Certified Impurity C Identity
Impurity quantification per ICH thresholds
Method Development & Validation
Chromatographic Resolution & Purity
System suitability and specificity establishment
Forced Degradation Studies
Degradation Marker Specificity
Degradation pathway identification and shelf-life setting
Regulatory Filings
Full Characterization Data (CoA)
Regulatory audit readiness and impurity control demonstration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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